Cas no 1260843-26-2 (tert-butyl N-(pyrimidin-2-ylmethyl)carbamate)

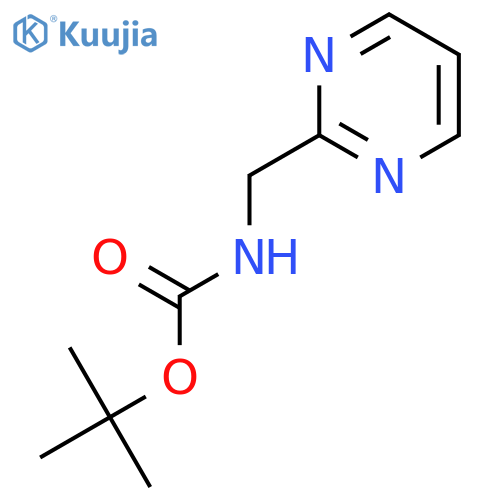

1260843-26-2 structure

商品名:tert-butyl N-(pyrimidin-2-ylmethyl)carbamate

CAS番号:1260843-26-2

MF:C10H15N3O2

メガワット:209.245002031326

MDL:MFCD11617314

CID:1081411

tert-butyl N-(pyrimidin-2-ylmethyl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl (pyrimidin-2-ylmethyl)carbamate

- 2-(Boc-aminomethyl)pyrimidine

- tert-butyl N-(pyrimidin-2-ylmethyl)carbamate

-

- MDL: MFCD11617314

- インチ: InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-7-8-11-5-4-6-12-8/h4-6H,7H2,1-3H3,(H,13,14)

- InChIKey: TXOFDWCPZCHHEE-UHFFFAOYSA-N

- ほほえんだ: CC(C)(OC(NCC1=NC=CC=N1)=O)C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 5

tert-butyl N-(pyrimidin-2-ylmethyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D403410-25g |

tert-butyl pyrimidin-2-ylmethylcarbamate |

1260843-26-2 | 97% | 25g |

$800 | 2024-06-05 | |

| eNovation Chemicals LLC | D403410-500g |

tert-butyl pyrimidin-2-ylmethylcarbamate |

1260843-26-2 | 97% | 500g |

$5000 | 2024-06-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1117616-25g |

tert-Butyl N-(pyrimidin-2-ylmethyl)carbamate |

1260843-26-2 | 98% | 25g |

¥6061.00 | 2024-08-09 | |

| Chemenu | CM106321-5g |

tert-butyl N-(pyrimidin-2-ylmethyl)carbamate |

1260843-26-2 | 97% | 5g |

$638 | 2021-08-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WX410-200mg |

tert-butyl N-(pyrimidin-2-ylmethyl)carbamate |

1260843-26-2 | 95+% | 200mg |

380.0CNY | 2021-07-15 | |

| Chemenu | CM106321-5g |

tert-butyl N-(pyrimidin-2-ylmethyl)carbamate |

1260843-26-2 | 97% | 5g |

$*** | 2023-04-03 | |

| Chemenu | CM106321-10g |

tert-butyl N-(pyrimidin-2-ylmethyl)carbamate |

1260843-26-2 | 97% | 10g |

$*** | 2023-04-03 | |

| Matrix Scientific | 113294-1g |

2-(Boc-aminomethyl)pyrimidine |

1260843-26-2 | 1g |

$662.00 | 2023-09-06 | ||

| abcr | AB454487-1 g |

2-(Boc-aminomethyl)pyrimidine; . |

1260843-26-2 | 1g |

€338.80 | 2023-07-18 | ||

| Chemenu | CM106321-10g |

tert-butyl N-(pyrimidin-2-ylmethyl)carbamate |

1260843-26-2 | 97% | 10g |

$968 | 2021-08-06 |

tert-butyl N-(pyrimidin-2-ylmethyl)carbamate 関連文献

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

1260843-26-2 (tert-butyl N-(pyrimidin-2-ylmethyl)carbamate) 関連製品

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1260843-26-2)tert-butyl N-(pyrimidin-2-ylmethyl)carbamate

清らかである:99%/99%/99%/99%/99%

はかる:5.0g/10.0g/25.0g/50.0g/100.0g

価格 ($):151.0/253.0/505.0/809.0/1314.0